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molecular formula C8H6N2O B8802370 Benzeneacetonitrile, alpha-(hydroxyimino)-

Benzeneacetonitrile, alpha-(hydroxyimino)-

Cat. No. B8802370
M. Wt: 146.15 g/mol
InChI Key: MJCQFBKIFDVTTR-UHFFFAOYSA-N
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Patent
US04302402

Procedure details

To 9.07 g (75 mmol) of benzaldoxime in 25 ml of carbon tetrachloride is added dropwise, at 5°, a solution of 45 ml of carbon tetrachloride saturated with 5.6 g (79 mmol) of chlorine gas. The mixture is stirred for 1 hourin an ice bath and then excess chlorine is removed by vacuum. A saturated solution of 7.35 g (150 mmol) of sodium cyanide in water is added dropwise, at 0°, to the thus-prepared phenhydroxamoyl chloride (I; R is phenyl, X is chloro). The mixture is stirred for 2 hours as it is allowed to warm to RT. An excess of aqueous sodium hydroxide is added to dissolve the product into the aqueous solution and then the carbon tetrachloride layer is discarded. The aqueous layer is acidified (HCl) and filtered, and the resulting solid is washed with water and dried to give α-oximinophenylacetonitrile, m.p.=120°-125° (II, R is phenyl).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
9.07 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
7.35 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCl.[C-:12]#[N:13].[Na+].[Cl-].[OH-].[Na+].Cl>C(Cl)(Cl)(Cl)Cl.O>[N:8](=[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]#[N:13])[OH:9] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
9.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NO
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
7.35 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hourin an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess chlorine is removed by vacuum
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours as it
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the product into the aqueous solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resulting solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(O)=C(C#N)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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